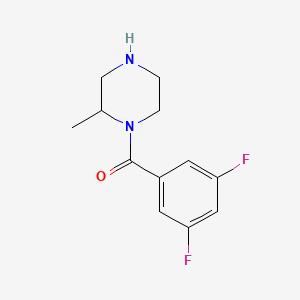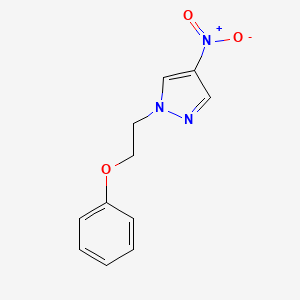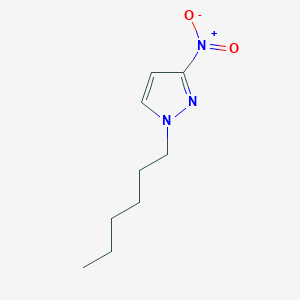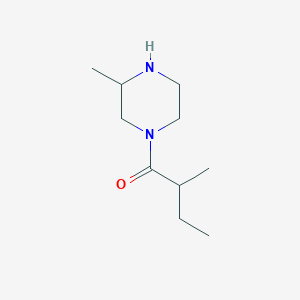![molecular formula C9H6Br3N3 B6362102 3,5-Dibromo-1-[(2-bromophenyl)methyl]-1H-1,2,4-triazole CAS No. 1240572-09-1](/img/structure/B6362102.png)
3,5-Dibromo-1-[(2-bromophenyl)methyl]-1H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dibromo-1-[(2-bromophenyl)methyl]-1H-1,2,4-triazole: is a chemical compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is characterized by the presence of bromine atoms at the 3 and 5 positions of the triazole ring and a bromophenylmethyl group at the 1 position. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
作用机制
Target of Action
Triazole compounds are generally known to interact with various enzymes and receptors in biological systems .
Mode of Action
Triazole compounds are often involved in hydrogen bonding due to the presence of nitrogen atoms, which can lead to interactions with biological targets .
Biochemical Pathways
Triazole compounds are known to be involved in a variety of biochemical processes .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Result of Action
Triazole compounds are known to have a wide range of biological activities .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially affect the action of triazole compounds .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-1-[(2-bromophenyl)methyl]-1H-1,2,4-triazole typically involves the following steps:
-
Formation of the Triazole Ring: : The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds. For instance, the reaction between hydrazine hydrate and 2-bromoacetophenone can yield the triazole ring.
-
Substitution Reaction: : The bromophenylmethyl group can be introduced through a substitution reaction involving the triazole ring and a suitable bromophenylmethyl halide.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce other functional groups within the molecule.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like sodium azide (NaN₃) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
3,5-Dibromo-1-[(2-bromophenyl)methyl]-1H-1,2,4-triazole: has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antifungal, antibacterial, and anticancer agent due to its triazole structure.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Agricultural Chemistry: It is explored for its potential use as a pesticide or herbicide, leveraging its biological activity to protect crops.
相似化合物的比较
Similar Compounds
1,2,4-Triazole: The parent compound without bromine substitutions.
3,5-Dibromo-1H-1,2,4-triazole: Lacks the bromophenylmethyl group.
1-[(2-Bromophenyl)methyl]-1H-1,2,4-triazole: Lacks the bromine atoms at the 3 and 5 positions.
Uniqueness
- The presence of both bromine atoms and the bromophenylmethyl group in 3,5-Dibromo-1-[(2-bromophenyl)methyl]-1H-1,2,4-triazole enhances its biological activity and specificity compared to similar compounds.
- The combination of these functional groups allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
3,5-dibromo-1-[(2-bromophenyl)methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br3N3/c10-7-4-2-1-3-6(7)5-15-9(12)13-8(11)14-15/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNPVPCAVDANKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=NC(=N2)Br)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.88 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(4-Fluorophenoxy)ethyl]-4-nitro-1H-pyrazole](/img/structure/B6362030.png)
![N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline dihydrochloride](/img/structure/B6362033.png)
![1-[4-(2-Chlorophenoxy)butyl]-4-nitro-1H-pyrazole](/img/structure/B6362036.png)

amine](/img/structure/B6362052.png)
amine hydrochloride](/img/structure/B6362059.png)
![propyl[(pyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B6362063.png)


![1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}-2-methylpiperazine](/img/structure/B6362085.png)

![1-[3,5-Bis(trifluoromethyl)benzoyl]-1,4-diazepane](/img/structure/B6362101.png)
